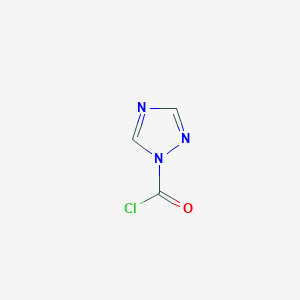![molecular formula C14H20I2O4 B14201625 1,2-Bis[2-(2-iodoethoxy)ethoxy]benzene CAS No. 892844-88-1](/img/structure/B14201625.png)
1,2-Bis[2-(2-iodoethoxy)ethoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis[2-(2-iodoethoxy)ethoxy]benzene is an organic compound with the molecular formula C10H12I2O2 It is a derivative of benzene, where two iodine atoms are attached to ethoxy groups, which are further connected to the benzene ring through ethoxy linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Bis[2-(2-iodoethoxy)ethoxy]benzene can be synthesized through a multi-step process involving the reaction of 1,2-dihydroxybenzene with 2-iodoethanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Bis[2-(2-iodoethoxy)ethoxy]benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using reagents such as sodium azide or potassium thiocyanate.
Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.
Reduction Reactions: The compound can be reduced to form ethoxybenzene derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium azide, potassium thiocyanate, and other nucleophiles.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products
Substitution: Azidoethoxybenzene, thiocyanatoethoxybenzene.
Oxidation: Aldehyde and carboxylic acid derivatives.
Reduction: Ethoxybenzene derivatives.
Applications De Recherche Scientifique
1,2-Bis[2-(2-iodoethoxy)ethoxy]benzene has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1,2-Bis[2-(2-iodoethoxy)ethoxy]benzene involves its ability to form stable complexes with various substrates. The iodine atoms act as leaving groups, facilitating nucleophilic substitution reactions. The ethoxy linkages provide flexibility and stability to the compound, allowing it to interact with different molecular targets and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Bis(2-chloroethoxy)ethane
- Bis[2-(2-chloroethoxy)ethyl] ether
- 2-Bromoethyl ether
- Bis(2-bromoethyl) ether
Uniqueness
1,2-Bis[2-(2-iodoethoxy)ethoxy]benzene is unique due to the presence of iodine atoms, which enhance its reactivity and versatility in various chemical reactions. The ethoxy linkages provide additional stability and flexibility, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Propriétés
Numéro CAS |
892844-88-1 |
|---|---|
Formule moléculaire |
C14H20I2O4 |
Poids moléculaire |
506.11 g/mol |
Nom IUPAC |
1,2-bis[2-(2-iodoethoxy)ethoxy]benzene |
InChI |
InChI=1S/C14H20I2O4/c15-5-7-17-9-11-19-13-3-1-2-4-14(13)20-12-10-18-8-6-16/h1-4H,5-12H2 |
Clé InChI |
KYYIIQHHXUPDHT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)OCCOCCI)OCCOCCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


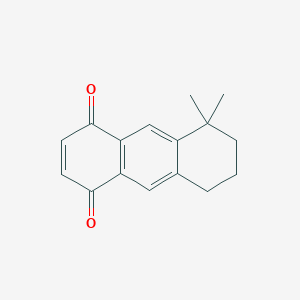
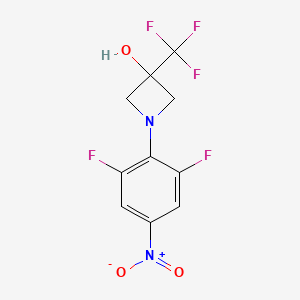

![Trimethyl[(8-methyl-1,2,3,3a,4,7-hexahydroazulen-5-yl)oxy]silane](/img/structure/B14201559.png)
![2-Dodecyl-5-[4-(5-octylthiophen-2-YL)phenyl]thiophene](/img/structure/B14201560.png)
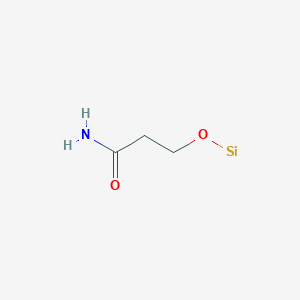
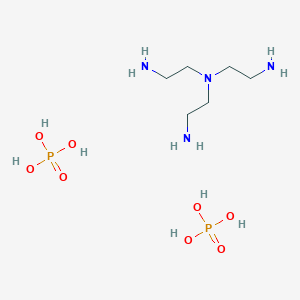
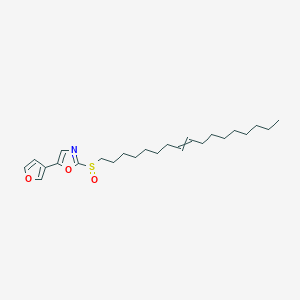
![N-(4-Hydroxyphenyl)-4'-(octyloxy)[1,1'-biphenyl]-4-carboxamide](/img/structure/B14201577.png)
![5,6,7,8-Tetraphenyl-4-silaspiro[3.4]octa-5,7-diene](/img/structure/B14201583.png)
![Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2-phenyl-](/img/structure/B14201586.png)
![2-({2-(4-Chlorophenyl)-2-[4-(pyridin-4-yl)phenyl]ethyl}amino)ethan-1-ol](/img/structure/B14201601.png)
